![molecular formula C8H6Cl2O2 B1456855 2,5-Dichloro-4-methoxybenzaldehyde CAS No. 381229-74-9](/img/structure/B1456855.png)
2,5-Dichloro-4-methoxybenzaldehyde
Overview
Description
2,5-Dichloro-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
2,5-Dichloro-4-methoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in nucleophilic substitution reactions and oxidation processes . The compound’s interactions with enzymes and proteins can lead to the formation of specific products, which are crucial for understanding its biochemical properties.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can alter the expression of certain genes and affect metabolic pathways, leading to changes in cellular behavior . These effects are essential for understanding the compound’s role in cellular processes.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. It also affects gene expression by interacting with transcription factors and other regulatory proteins . Understanding these molecular interactions is crucial for elucidating the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to changes in its biochemical properties and cellular effects . Monitoring these temporal effects is essential for accurate experimental results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s impact becomes significant at certain dosage levels . Understanding these dosage effects is crucial for determining safe and effective usage in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism . Detailed studies on these metabolic interactions provide insights into the compound’s biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Understanding these transport mechanisms is essential for determining the compound’s effectiveness in biochemical applications.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Biological Activity
2,5-Dichloro-4-methoxybenzaldehyde (DCMBA) is a chlorinated aromatic aldehyde that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by the presence of two chlorine atoms and a methoxy group attached to a benzaldehyde backbone, which influences its reactivity and interaction with biological systems.
Chemical Structure
The chemical structure of DCMBA can be represented as follows:
Antimicrobial Properties
DCMBA has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, studies have shown that related compounds can inhibit bacterial colonization and fungal germination, suggesting a potential mechanism for DCMBA's antimicrobial effects.
Table 1: Antimicrobial Activity of DCMBA and Related Compounds
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | TBD |
3,5-Dichloro-4-methoxybenzaldehyde | Escherichia coli | TBD |
2-Hydroxy-4-methoxybenzaldehyde | MRSA | 1024 µg/ml |
Anticancer Activity
Recent studies have explored the anticancer properties of DCMBA. It has been shown to exhibit antiproliferative effects against various cancer cell lines. For example, derivatives of DCMBA demonstrated robust activity against human cancer cell lines with low nanomolar IC50 values, indicating significant potential as a chemotherapeutic agent .
Table 2: Anticancer Activity of DCMBA Derivatives
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 (breast cancer) | Low nanomolar |
3,5-Dichloro-4-methoxybenzaldehyde | PC-3 (prostate cancer) | Low nanomolar |
The biological activity of DCMBA is attributed to its ability to interact with various molecular targets within cells. The precise mechanisms include:
- Inhibition of Enzymatic Activity : DCMBA may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
- Disruption of Cellular Membranes : Similar compounds have been shown to compromise cell membrane integrity, leading to increased permeability and subsequent cell death.
- Induction of Apoptosis : Some studies suggest that DCMBA may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
- Antibacterial Efficacy Against MRSA : A study evaluated the antibacterial efficacy of DCMBA against MRSA strains. The results indicated that DCMBA could significantly reduce the viability of MRSA cells and disrupt biofilm formation .
- Anticancer Screening : In vitro tests on various cancer cell lines showed that DCMBA derivatives led to cell cycle arrest at the G2/M phase and disrupted microtubule formation, which are critical pathways in cancer progression .
Properties
IUPAC Name |
2,5-dichloro-4-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFGYSCJWDURGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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